Palmitoylglycine-d31

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

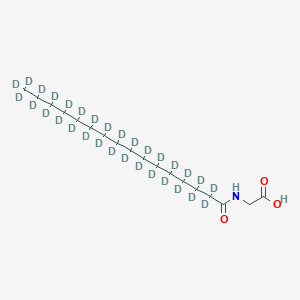

Molecular Formula |

C18H35NO3 |

|---|---|

Molecular Weight |

344.7 g/mol |

IUPAC Name |

2-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoylamino)acetic acid |

InChI |

InChI=1S/C18H35NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17(20)19-16-18(21)22/h2-16H2,1H3,(H,19,20)(H,21,22)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2 |

InChI Key |

KVTFEOAKFFQCCX-SAQPIRCFSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)NCC(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Isotopic Purity of Palmitoylglycine-d31

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Palmitoylglycine-d31, a deuterated form of the endogenous signaling lipid Palmitoylglycine. This document details the synthetic methodology, purification procedures, and analytical techniques for assessing isotopic enrichment, tailored for professionals in research and drug development.

Introduction

Palmitoylglycine (PalGly) is an N-acyl amide that acts as an endogenous modulator of calcium influx and nitric oxide production in sensory neurons.[1][2] Its deuterated isotopologue, this compound, serves as a valuable internal standard for quantitative mass spectrometry-based studies and as a tracer in metabolic research. The synthesis of high-purity this compound is crucial for the accuracy and reliability of such investigations. This guide outlines a robust synthetic protocol and the analytical methods required to ensure its isotopic integrity.

Synthesis of this compound

The synthesis of this compound is achieved through the coupling of perdeuterated palmitic acid (Palmitic acid-d31) with glycine. A common and effective method involves the activation of the carboxylic acid group of Palmitic acid-d31 to facilitate amide bond formation.

Synthesis of the Precursor: Palmitic acid-d31

Perdeuterated palmitic acid (Palmitic acid-d31) is the key starting material. It can be sourced from commercial suppliers specializing in stable isotope-labeled compounds. These suppliers typically synthesize it via methods such as platinum-catalyzed H/D exchange, ensuring high levels of deuterium incorporation. The isotopic purity of the starting Palmitic acid-d31 is a critical determinant of the final product's isotopic enrichment. Commercial sources often provide Palmitic acid-d31 with an isotopic purity of 98-99%.

Experimental Protocol: Amide Coupling

The following protocol describes the synthesis of this compound via the formation of an acyl chloride intermediate, followed by reaction with glycine.

Materials:

-

Palmitic acid-d31

-

Oxalyl chloride or Thionyl chloride

-

Anhydrous Dichloromethane (DCM)

-

Glycine

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

Activation of Palmitic acid-d31: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve Palmitic acid-d31 (1 equivalent) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add oxalyl chloride or thionyl chloride (1.2 equivalents) dropwise. Let the reaction mixture stir at 0°C for 30 minutes and then at room temperature for 2 hours, or until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude Palmitoyl chloride-d31.

-

Coupling with Glycine: In a separate flask, dissolve glycine (1.5 equivalents) in an aqueous solution of NaOH (2 equivalents). Cool this solution to 0°C. The crude Palmitoyl chloride-d31, dissolved in a minimal amount of anhydrous DCM, is added dropwise to the glycine solution with vigorous stirring.

-

Reaction Quenching and Product Isolation: After the addition is complete, the reaction is allowed to warm to room temperature and stirred for an additional 4-6 hours. The reaction mixture is then acidified to a pH of approximately 2 using dilute HCl. The resulting precipitate, this compound, is collected by vacuum filtration.

-

Purification: The crude product is washed with cold water and then recrystallized from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield the purified this compound. The purified product should be dried under vacuum.

Isotopic Purity Analysis

The determination of the isotopic purity of this compound is critical. This is typically achieved using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

Methodology:

High-resolution mass spectrometry, often coupled with liquid chromatography (LC-HRMS), is employed to determine the isotopic distribution of this compound. The sample is introduced into the mass spectrometer, and the relative abundances of the different isotopologues (from d0 to d31) are measured.

Data Interpretation:

The mass spectrum will show a cluster of peaks corresponding to the different numbers of deuterium atoms incorporated. The most abundant peak should correspond to the fully deuterated molecule (d31). The isotopic enrichment can be calculated by comparing the intensity of the d31 peak to the sum of the intensities of all isotopologue peaks.

Table 1: Theoretical Isotopic Distribution of this compound

| Isotopologue | Relative Abundance (Theoretical) |

| M+0 (d31) | 100% |

| M-1 (d30) | Dependent on precursor purity |

| M-2 (d29) | Dependent on precursor purity |

| ... | ... |

| M-31 (d0) | Dependent on precursor purity |

Note: The actual observed abundances will depend on the isotopic purity of the starting Palmitic acid-d31.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy:

Proton NMR (¹H NMR) is used to determine the degree of deuteration by observing the residual proton signals. In a highly deuterated sample like this compound, the proton signals corresponding to the palmitoyl chain should be significantly attenuated or absent. The small residual proton signals can be integrated and compared to an internal standard to quantify the level of deuteration.

²H NMR Spectroscopy:

Deuterium NMR (²H NMR) directly observes the deuterium nuclei. The ²H NMR spectrum of this compound will show signals corresponding to the deuterated positions on the palmitoyl chain. The presence and integration of these signals confirm the incorporation of deuterium.

Table 2: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Expected Signal Characteristics |

| ¹H | ~0.88 (t, 3H), ~1.25 (m, 28H), ~2.2 (t, 2H), ~4.0 (d, 2H) | Signals for the palmitoyl chain should be nearly absent. |

| ²H | Similar to ¹H chemical shifts | Broad signals corresponding to deuterated positions. |

Note: Chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

Signaling Pathway and Experimental Workflow

Palmitoylglycine is known to modulate cellular signaling, primarily through its interaction with the G protein-coupled receptor GPR18, leading to an influx of calcium ions.[1][3] The metabolic fate of Palmitoylglycine is primarily governed by the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes it back to palmitic acid and glycine.[3]

Diagrams

References

- 1. N-palmitoyl glycine, a novel endogenous lipid that acts as a modulator of calcium influx and nitric oxide production in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. avantiresearch.com [avantiresearch.com]

- 3. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]

Palmitoylglycine: A Technical Guide to its Discovery, Endogenous Presence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, endogenous presence, and analytical methodologies for the N-acyl amino acid, palmitoylglycine. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and visualizations of its core biological pathways.

Discovery and Endogenous Presence of Palmitoylglycine

N-palmitoylglycine (PalGly) is an endogenous lipid mediator that was first identified in the early 21st century. Its discovery was spurred by the existing knowledge of other bioactive fatty acid amides, such as anandamide, and the presence of enzymes capable of conjugating fatty acids with amino acids. Researchers hypothesized the existence of PalGly based on the high abundance of its precursors, palmitic acid and glycine, in the central nervous system.

The first definitive identification of PalGly as an endogenous molecule was achieved through the analysis of lipid extracts from rat brain tissue.[1] This pioneering work utilized advanced mass spectrometry techniques to confirm its structure and presence. Subsequent studies have revealed that PalGly is not confined to the brain but is distributed throughout various tissues in mammals, with particularly high concentrations found in the skin and spinal cord.[1] The use of a deuterated internal standard, such as palmitoylglycine-d31, is crucial for accurate quantification in complex biological matrices.

Quantitative Data on Endogenous Palmitoylglycine Levels

The following table summarizes the reported endogenous levels of palmitoylglycine in various rat tissues, providing a comparative view of its distribution.

| Tissue | Palmitoylglycine Concentration (pmol/g) | Reference |

| Skin | ~1600 | Rimmerman et al., 2008 |

| Spinal Cord | High Levels Reported | Rimmerman et al., 2008 |

| Brain | ~50 | Rimmerman et al., 2008 |

| Lung | High Levels Reported | Rimmerman et al., 2008 |

| Intestine | High Levels Reported | Rimmerman et al., 2008 |

Note: The levels of Palmitoylglycine were found to be approximately 3-fold greater in the brain and 100-fold greater in the skin compared to the endocannabinoid anandamide (AEA).[1]

Experimental Protocols

This section provides detailed methodologies for the extraction and quantification of palmitoylglycine from biological tissues, based on established protocols.

Extraction of Palmitoylglycine from Biological Tissues

This protocol is adapted from the methods described in the initial discovery of endogenous palmitoylglycine.[1]

Materials:

-

Biological tissue (e.g., rat brain, skin)

-

Methanol, HPLC grade

-

Chloroform, HPLC grade

-

Water, HPLC grade

-

This compound (or other suitable deuterated internal standard)

-

Solid Phase Extraction (SPE) C18 cartridges

-

Homogenizer

-

Centrifuge

-

Evaporator (e.g., nitrogen stream or centrifugal evaporator)

Procedure:

-

Tissue Homogenization: Weigh the frozen tissue sample and homogenize it in a 2:1:1 mixture of chloroform:methanol:water. Add a known amount of the this compound internal standard to the homogenization solvent to allow for absolute quantification and to account for extraction losses.

-

Lipid Extraction: After homogenization, centrifuge the sample to separate the organic and aqueous phases. Collect the lower organic phase containing the lipids.

-

Solvent Evaporation: Evaporate the solvent from the lipid extract under a gentle stream of nitrogen or using a centrifugal evaporator.

-

Solid Phase Extraction (SPE) for Sample Clean-up:

-

Condition a C18 SPE cartridge by washing with methanol followed by water.

-

Resuspend the dried lipid extract in a small volume of a low-organic solvent (e.g., 5% methanol in water) and load it onto the conditioned SPE cartridge.

-

Wash the cartridge with a low-organic solvent to remove polar impurities.

-

Elute the N-acyl amino acids, including palmitoylglycine, with a high-organic solvent such as methanol or acetonitrile.

-

-

Final Preparation: Evaporate the eluate to dryness and reconstitute the sample in a solvent compatible with the LC-MS/MS analysis (e.g., 50:50 methanol:water).

Quantification of Palmitoylglycine by LC-MS/MS

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to separate palmitoylglycine from other sample components. The exact gradient profile should be optimized based on the specific column and HPLC system.

-

Flow Rate: 0.2-0.4 mL/min

-

Injection Volume: 5-10 µL

MS/MS Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-) is often preferred for N-acyl amino acids.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both endogenous palmitoylglycine and the deuterated internal standard.

-

Palmitoylglycine: m/z 312.3 → m/z 74.1 (corresponding to the glycine fragment)

-

This compound: The exact m/z will depend on the deuteration pattern, but will be higher than the endogenous compound. The product ion will likely be the same (m/z 74.1) or a slightly shifted version if the glycine portion is deuterated.

-

-

Optimization: Optimize the collision energy and other MS parameters to achieve the maximum signal intensity for each transition.

Quantification:

-

Create a calibration curve using known concentrations of a palmitoylglycine standard, with a fixed amount of the internal standard added to each calibrator.

-

Calculate the peak area ratio of the analyte to the internal standard for both the calibrators and the unknown samples.

-

Determine the concentration of palmitoylglycine in the samples by interpolating their peak area ratios from the calibration curve.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key biological pathways and experimental workflows related to palmitoylglycine.

Biosynthesis and Degradation of Palmitoylglycine

Proposed Signaling Pathway of Palmitoylglycine

Experimental Workflow for Palmitoylglycine Quantification

References

The Pivotal Role of Palmitoylglycine-d31 in Advancing N-acyl Amino Acid Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acyl amino acids (NAAs) are a class of endogenous lipid signaling molecules that are gaining increasing attention for their diverse physiological roles, including the regulation of pain, inflammation, and energy metabolism. Structurally, they consist of a fatty acid linked to an amino acid via an amide bond. Palmitoylglycine, an NAA comprised of palmitic acid and glycine, has been identified as a signaling molecule with anti-inflammatory and soothing properties. The study of these molecules relies on precise and accurate quantification, a challenge met by the use of stable isotope-labeled internal standards. Palmitoylglycine-d31, a deuterated analog of palmitoylglycine, serves as an invaluable tool in mass spectrometry-based studies, enabling researchers to unravel the complexities of NAA biosynthesis, metabolism, and signaling. This technical guide provides an in-depth overview of the role of this compound in N-acyl amino acid research, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways.

Quantitative Data in N-acyl Amino Acid Studies

The accurate quantification of endogenous NAAs is crucial for understanding their physiological and pathological significance. This compound is used as an internal standard to correct for variability during sample preparation and analysis, ensuring high-quality quantitative data.

Endogenous Concentrations of N-acyl Amino Acids

The concentrations of various NAAs have been measured in different tissues, revealing their widespread distribution and potential for diverse biological functions.

Table 1: Endogenous Concentrations of N-acyl Amino Acids in Rat Brain

| N-acyl Amino Acid | Concentration (pmol/g wet weight) |

|---|---|

| N-stearoyl tyrosine | 0.2 |

| N-acyl glutamic acid | 12 - 16 |

| N-acyl serines | 35 - 58 |

| N-palmitoyl threonine | 69 |

| N-acyl taurines | 100 - 300 |

Receptor and Enzyme Interactions

NAAs exert their biological effects by interacting with various receptors and are metabolized by specific enzymes. Understanding these interactions is key to elucidating their signaling pathways and developing therapeutic interventions.

Table 2: Receptor and Enzyme Interactions of N-acyl Amino Acids

| Compound | Receptor/Enzyme | Interaction | Affinity/Potency |

|---|---|---|---|

| N-palmitoylglycine | GPR132 | Agonist | Order-of-potency: N-palmitoylglycine > 9-HODE ≈ N-linoleoylglycine > linoleamide > N-oleoylglycine ≈ N-stearoylglycine > N-arachidonoylglycine > N-docosahexaenoylglycine[1][2] |

| N-arachidonoyl glycine | GPR18 | Putative Agonist | Some studies report activation, while others show no canonical G-protein coupling[3][4][5][6] |

| N-arachidonoyl glycine | FAAH | Substrate/Inhibitor | Kd values = 1–10 μM[7] |

| Δ9-THC | GPR18 | Agonist | Ki of 0.96nM[8] |

Key Signaling and Metabolic Pathways

The biological activities of N-acyl amino acids are governed by their synthesis, degradation, and interaction with downstream signaling components.

Biosynthesis of N-acyl Glycines

N-acyl glycines, including palmitoylglycine, are synthesized through multiple pathways. One major pathway involves the direct conjugation of a fatty acyl-CoA with glycine, a reaction catalyzed by Glycine N-acyltransferase-like (GLYATL) enzymes.

Degradation of N-acyl Glycines

The primary enzyme responsible for the degradation of many N-acyl amides, including N-acyl glycines, is Fatty Acid Amide Hydrolase (FAAH). FAAH hydrolyzes the amide bond, releasing the constituent fatty acid and amino acid.

GPR132 Signaling Pathway

N-palmitoylglycine has been identified as an agonist for the G-protein coupled receptor GPR132 (also known as G2A). Activation of GPR132 can lead to various cellular responses.

References

- 1. N‐Palmitoylglycine and other N‐acylamides activate the lipid receptor G2A/GPR132 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-Palmitoylglycine and other N-acylamides activate the lipid receptor G2A/GPR132 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N-Arachidonyl Glycine Does Not Activate G Protein–Coupled Receptor 18 Signaling via Canonical Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Arachidonyl glycine does not activate G protein-coupled receptor 18 signaling via canonical pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Activation of GPR18 by cannabinoid compounds: a tale of biased agonism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 8. NAGly receptor - Wikipedia [en.wikipedia.org]

Palmitoylglycine-d31: A Technical Guide for its Application as a Stable Isotope-Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Palmitoylglycine-d31, a stable isotope-labeled derivative of the endogenous signaling lipid, Palmitoylglycine. This document details its crucial role as an internal standard in quantitative mass spectrometry-based bioanalysis, offering comprehensive experimental protocols, and exploring the biological context of Palmitoylglycine signaling.

Introduction to Palmitoylglycine

N-palmitoyl glycine (PalGly) is an endogenous N-acyl amide that has been identified as a bioactive lipid with potential roles in various physiological processes. It is formed through the conjugation of palmitic acid and glycine.[1][2][3] PalGly has been shown to modulate calcium influx and nitric oxide production in sensory neurons, suggesting its involvement in pain and inflammation signaling pathways.[1][2][3] Given its biological significance, accurate and precise quantification of PalGly in complex biological matrices is essential for understanding its physiological and pathological roles.

Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, as they correct for variability in sample preparation and matrix effects.[4] this compound, in which the 31 hydrogen atoms of the palmitoyl chain are replaced with deuterium, is an ideal internal standard for the quantification of endogenous Palmitoylglycine due to its chemical identity and distinct mass.

Synthesis of this compound

A likely synthetic workflow is depicted below:

Caption: Proposed synthetic pathway for this compound.

Quantitative Analysis of Palmitoylglycine using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of Palmitoylglycine in biological samples. The use of this compound as an internal standard is critical for achieving high accuracy and precision.

Experimental Workflow

The general workflow for the quantification of Palmitoylglycine from biological tissues is outlined below:

Caption: General workflow for Palmitoylglycine quantification.

Detailed Methodological Parameters

The following tables provide representative parameters for the LC-MS/MS analysis of Palmitoylglycine. These are based on published methods for similar N-acyl amino acids and should be optimized for specific instrumentation.[1]

Table 1: Sample Preparation

| Step | Description |

| Tissue Homogenization | Tissues are homogenized in an appropriate buffer. |

| Internal Standard Spiking | A known amount of this compound is added to the homogenate. |

| Lipid Extraction | Lipids are extracted using a methanol-based method.[1] |

| Solid Phase Extraction (SPE) | The lipid extract is partially purified using a C18 SPE column to remove interfering substances.[1] |

| Final Solution | The purified extract is reconstituted in a solvent compatible with the LC mobile phase. |

Table 2: Liquid Chromatography Parameters

| Parameter | Value |

| LC System | Agilent 1100 series or equivalent[1] |

| Column | Zorbax eclipse XDB C18, 2.1 x 50 mm[1] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Optimized for separation of Palmitoylglycine from other lipids. |

| Flow Rate | 200 µL/min[1] |

| Injection Volume | 10 µL[1] |

Table 3: Mass Spectrometry Parameters

| Parameter | Value |

| Mass Spectrometer | API 3000 triple quadrupole or equivalent[1] |

| Ionization Mode | Negative Electrospray Ionization (ESI)[1] |

| Scan Type | Multiple Reaction Monitoring (MRM)[1] |

| MRM Transition (Palmitoylglycine) | 312.2 -> 74.2 m/z[1] |

| MRM Transition (Internal Standard) | For this compound, a likely transition would be 343.2 -> 74.2 m/z. A similar deuterated standard, [2H8]NAGly, uses 368.2 -> 76.2 m/z.[1] |

| Collision Energy | Optimized for fragmentation of the parent ions. |

Method Validation Parameters

A robust analytical method requires thorough validation. The following table summarizes typical acceptance criteria for a validated LC-MS/MS method for bioanalysis. While specific data for this compound is not available, these values represent a standard for such assays.

Table 4: Representative Method Validation Data

| Parameter | Typical Acceptance Criteria |

| Linearity (R²) | > 0.99 |

| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |

| Precision (% CV) | < 15% (< 20% at LLOQ) |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10, with acceptable accuracy and precision. |

| Upper Limit of Quantification (ULOQ) | Highest concentration with acceptable accuracy and precision. |

| Matrix Effect | Within acceptable limits, compensated by the internal standard. |

| Recovery | Consistent, precise, and reproducible. A recovery of 73.4 ± 0.16% has been reported for a similar analyte using a deuterated internal standard.[1] |

Palmitoylglycine Signaling Pathway

Palmitoylglycine has been shown to elicit cellular responses, including a transient influx of calcium and the production of nitric oxide in sensory neurons.[1][2] These effects are sensitive to pertussis toxin, which strongly suggests the involvement of a Gi/o-coupled G-protein coupled receptor (GPCR).[1][2][3] While the specific receptor for Palmitoylglycine has not been definitively identified, a plausible signaling cascade can be proposed based on these findings.

Caption: Proposed signaling cascade for Palmitoylglycine.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of endogenous Palmitoylglycine. Its use as an internal standard in LC-MS/MS-based methods allows for the reliable determination of Palmitoylglycine levels in various biological matrices. This, in turn, facilitates a deeper understanding of the biological roles of this important signaling lipid in health and disease, and can aid in the development of novel therapeutics targeting Palmitoylglycine pathways. The methodologies and data presented in this guide provide a solid foundation for researchers and scientists working in this exciting area of lipid research.

References

- 1. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N-palmitoyl glycine, a novel endogenous lipid that acts as a modulator of calcium influx and nitric oxide production in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]

The Analytical Lens: A Technical Guide to Palmitoylglycine-d31 in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of Palmitoylglycine-d31 in mass spectrometry, a critical tool for the precise quantification of the endogenous signaling lipid, N-palmitoylglycine (PalGly). Palmitoylglycine is an N-acyl amide that plays a role in various physiological processes, including the modulation of calcium influx and nitric oxide production.[1] Accurate measurement of its levels in biological matrices is paramount for understanding its function in both health and disease, making the use of a stable isotope-labeled internal standard like this compound indispensable.

The Principle of Stable Isotope Dilution with this compound

The foundation of quantitative analysis using this compound lies in the principle of stable isotope dilution (SID). This method employs a known concentration of the deuterated analog, this compound, which is chemically identical to the endogenous analyte (Palmitoylglycine) but has a greater mass due to the replacement of 31 hydrogen atoms with deuterium.

This "heavy" standard is spiked into the biological sample at the earliest stage of preparation. Because this compound and the native Palmitoylglycine exhibit virtually identical physicochemical properties, they behave similarly during extraction, purification, and chromatographic separation. Any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard.

Within the mass spectrometer, the two compounds are separated from other sample components and are detected based on their distinct mass-to-charge ratios (m/z). By measuring the ratio of the signal intensity of the native Palmitoylglycine to that of the known amount of added this compound, an accurate and precise quantification of the endogenous analyte can be achieved, effectively correcting for matrix effects and procedural inconsistencies.

Mass Spectrometric Fragmentation and Detection

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the analytical technique of choice for the quantification of Palmitoylglycine. The method typically operates in the multiple reaction monitoring (MRM) mode, which offers high selectivity and sensitivity.

In negative ion mode electrospray ionization (ESI), Palmitoylglycine forms a deprotonated molecule [M-H]⁻. This precursor ion is then subjected to collision-induced dissociation (CID), leading to the formation of characteristic product ions. The most common fragmentation involves the cleavage of the amide bond, yielding a glycine fragment.

-

N-Palmitoylglycine (Analyte): The precursor ion [M-H]⁻ has an m/z of 312.2. Upon fragmentation, it produces a characteristic product ion corresponding to the glycine fragment at an m/z of 74.2.[2]

-

This compound (Internal Standard): The precursor ion [M-H]⁻ of the deuterated standard will have a mass reflecting the 31 deuterium atoms. Assuming the deuterium atoms are on the palmitoyl chain, the molecular weight increases by 31, giving a precursor ion with an m/z of approximately 343.2. The fragmentation pattern is expected to be similar to the native compound, with the cleavage of the amide bond. The resulting glycine fragment, however, would remain unlabeled, producing a product ion at m/z 74.2. A more distinct approach observed with a similar deuterated N-acyl glycine, [²H₈]N-arachidonoylglycine, shows a shift in the product ion as well, suggesting fragmentation can also yield a deuterated fragment. For [²H₈]NAGly, the transition is 368.2 → 76.2.[2] Following this pattern, a potential transition for this compound could involve a fragment of the deuterated palmitoyl chain. However, the most common and stable fragment is often the non-deuterated glycine portion. Without a direct literature citation for the this compound transition, the most probable and robust transition would be 343.2 → 74.2 .

The mass spectrometer is programmed to specifically monitor these precursor-to-product ion transitions, ensuring that only the analyte and the internal standard are detected.

Quantitative Data Summary

The following table summarizes representative quantitative data for N-palmitoylglycine levels in various biological samples, as determined by LC-MS/MS using a stable isotope-labeled internal standard.

| Biological Matrix | Sample Type | Concentration | Reference |

| F-11 Cells (DRG-like) | Unstimulated | 335.0 ± 43.3 fmol/1 x 10⁶ cells | [2] |

| F-11 Cells (DRG-like) | KCl-stimulated | 419.0 ± 9.34 fmol/1 x 10⁶ cells | [2] |

| Rat Brain | Whole Brain | ~3-fold greater than AEA | [3] |

| Rat Skin | Whole Skin | ~100-fold greater than AEA | [3] |

| FAAH KO Mice Brain | Whole Brain | Significantly higher than wild type | [3] |

Experimental Protocols

A generalized experimental protocol for the quantification of N-palmitoylglycine using this compound as an internal standard is outlined below. This protocol is a composite of methodologies reported for the analysis of N-acyl amino acids.

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Objective: To extract and purify N-palmitoylglycine and this compound from the biological matrix.

-

Materials:

-

Biological sample (e.g., plasma, tissue homogenate)

-

This compound internal standard solution (of known concentration)

-

Methanol

-

Chloroform

-

Water (HPLC grade)

-

C18 SPE cartridges

-

-

Procedure:

-

To 1 mL of the biological sample, add a known amount of this compound internal standard solution.

-

Add 2 mL of methanol and vortex thoroughly to precipitate proteins.

-

Add 1 mL of chloroform and vortex again.

-

Centrifuge at 3000 x g for 10 minutes to separate the layers.

-

Collect the lower organic layer.

-

Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.

-

Load the extracted sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of water to remove polar impurities.

-

Wash the cartridge with 3 mL of 40% methanol in water to remove moderately polar impurities.

-

Elute the analyte and internal standard with 3 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Objective: To chromatographically separate and quantify N-palmitoylglycine and this compound.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

-

LC Parameters:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient: A linear gradient from 60% B to 100% B over 10 minutes, hold at 100% B for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

MS/MS Parameters:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Capillary Voltage: -3.5 kV

-

Source Temperature: 150 °C

-

Desolvation Temperature: 400 °C

-

MRM Transitions:

-

N-Palmitoylglycine: 312.2 → 74.2

-

This compound: 343.2 → 74.2 (inferred)

-

-

Collision Energy: Optimized for each transition (typically 15-25 eV)

-

Visualizations

Experimental Workflow

Caption: Workflow for quantitative analysis of N-palmitoylglycine.

Signaling Pathway of N-Palmitoylglycine

Caption: Proposed signaling pathway of N-palmitoylglycine.

Logical Relationship of Internal Standard

Caption: Principle of stable isotope dilution for quantification.

References

- 1. N-palmitoyl glycine, a novel endogenous lipid that acts as a modulator of calcium influx and nitric oxide production in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Commercial Sources and Availability of Palmitoylglycine-d31: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial sources, availability, and technical specifications of Palmitoylglycine-d31. It is designed to assist researchers, scientists, and drug development professionals in sourcing this stable isotope-labeled compound for their studies. This document also includes relevant experimental protocols and a depiction of the known signaling pathway of its non-deuterated analog, Palmitoylglycine.

Commercial Availability and Technical Data

This compound is a deuterated form of Palmitoylglycine, an endogenous N-acyl glycine. Its primary application in research is as an internal standard for quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) methods. Several chemical suppliers offer this compound for research purposes. The following table summarizes the available information from prominent commercial vendors.

| Supplier | Catalog Number | Purity | Isotopic Enrichment | Available Quantities |

| MedChemExpress | HY-W074890S | 99.40%[1] | Not specified | 1 mg, 5 mg |

| Clearsynth | CS-O-15045 | Not specified | Not specified | Inquiry required |

Note: Isotopic enrichment is a critical parameter for internal standards. While not always explicitly stated on product pages, this information is typically available on the Certificate of Analysis (CofA) provided with the product upon purchase. Researchers are strongly encouraged to request the CofA from the supplier to obtain precise isotopic enrichment data.

Experimental Protocols

The primary use of this compound is as an internal standard in quantitative mass spectrometry. Below is a generalized workflow for its application in quantifying endogenous Palmitoylglycine in biological samples. Following this, a detailed experimental protocol for the analysis of N-acyl glycines, adapted from relevant literature, is provided.

General Workflow for this compound as an Internal Standard

The use of a stable isotope-labeled internal standard like this compound is crucial for accurate quantification in mass spectrometry by correcting for variations in sample preparation and instrument response.

Figure 1. General workflow for the use of this compound as an internal standard in LC-MS/MS analysis.

Detailed Method for Quantification of N-Acyl Glycines by LC-MS/MS

The following protocol is adapted from Rimmerman et al. (2008), which describes the analysis of the non-deuterated Palmitoylglycine. This method can be readily adapted for the quantification of Palmitoylglycine using this compound as an internal standard.

1. Lipid Extraction from Tissues:

-

Homogenize tissue samples in a suitable solvent (e.g., methanol).

-

Add the internal standard, this compound, to the homogenate at a known concentration.

-

Perform a lipid extraction using a chloroform/methanol/water partitioning system.

-

Collect the organic phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a solvent compatible with the LC-MS system (e.g., methanol).

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Use a C18 reverse-phase column for separation.

-

Employ a gradient elution with solvents such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

The gradient should be optimized to achieve good separation of Palmitoylglycine from other matrix components.

-

-

Mass Spectrometry (MS/MS):

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

-

MRM Transitions:

-

Palmitoylglycine (Analyte): Monitor the transition from the precursor ion [M+H]+ to a specific product ion.

-

This compound (Internal Standard): Monitor the corresponding transition for the deuterated compound. The precursor and product ions will have a mass shift corresponding to the number of deuterium atoms.

-

-

3. Quantification:

-

Generate a calibration curve using known concentrations of non-deuterated Palmitoylglycine spiked with a constant concentration of this compound.

-

Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

-

Use the peak area ratio obtained from the biological samples to determine the concentration of endogenous Palmitoylglycine from the calibration curve.

Signaling Pathway of Palmitoylglycine

While this compound is primarily used as a tool for quantification, understanding the biological role of the parent compound is essential for many research applications. Palmitoylglycine has been identified as an endogenous lipid that modulates calcium influx and nitric oxide production in sensory neurons.

Figure 2. Proposed signaling pathway for Palmitoylglycine in sensory neurons.

This pathway illustrates that Palmitoylglycine is believed to bind to a putative G-protein coupled receptor (GPCR) on the cell surface. This binding event leads to the opening of calcium channels, resulting in an influx of extracellular calcium ions (Ca²⁺). The increase in intracellular Ca²⁺ concentration activates neuronal nitric oxide synthase (nNOS), which in turn catalyzes the conversion of L-arginine to L-citrulline and nitric oxide (NO). The production of NO then leads to downstream cellular responses, including the modulation of pain signaling.

This technical guide provides a comprehensive starting point for researchers interested in utilizing this compound. For specific applications, it is always recommended to consult the latest scientific literature and the technical documentation provided by the supplier.

References

Safety and Handling of Palmitoylglycine-d31: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling guidelines for Palmitoylglycine-d31, a deuterated form of the endogenous lipid mediator N-palmitoylglycine. The information herein is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting.

Introduction to this compound

This compound is a stable isotope-labeled version of N-palmitoylglycine, an N-acyl amino acid that has been identified as an endogenous signaling molecule. N-palmitoylglycine is involved in the modulation of pain and inflammation through its interaction with sensory neurons. The deuterated form, this compound, is a valuable tool in biomedical research, particularly in mass spectrometry-based applications, where it serves as an internal standard for the accurate quantification of its non-deuterated counterpart in biological samples.

Hazard Identification and Safety Precautions

GHS Hazard Classification (based on N-Palmitoyl Glycine):

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2]

-

Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1]

Precautionary Statements:

-

Prevention:

-

Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

Wash skin thoroughly after handling.

-

Do not eat, drink, or smoke when using this product.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves/protective clothing/eye protection/face protection.

-

-

Response:

-

If swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.

-

If on skin: Wash with plenty of water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash it before reuse.[3]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[3]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

-

-

Storage:

-

Store in a well-ventilated place. Keep container tightly closed.

-

Store locked up.

-

-

Disposal:

-

Dispose of contents/container to an approved waste disposal plant.

-

Quantitative Data Summary

The following tables summarize the key quantitative data for N-Palmitoyl Glycine, which are expected to be very similar for this compound.

| Property | Value |

| Molecular Formula | C18H4D31NO3 |

| Molecular Weight | 344.7 g/mol (for d31) |

| Appearance | Crystalline solid |

| Storage Temperature | -20°C |

| Solubility | Soluble in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). |

Data for N-Palmitoyl Glycine is used as a proxy where specific data for the deuterated form is unavailable.

Handling and Storage of Deuterated Compounds

The primary consideration when handling deuterated compounds like this compound is the prevention of hydrogen-deuterium (H-D) exchange. This occurs when deuterium atoms on the molecule are replaced by hydrogen atoms from the environment, compromising the isotopic purity of the standard.

Key Handling Guidelines:

-

Work in a Dry Environment: Handle the compound in a glove box or under a dry, inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.

-

Use Dry Glassware and Solvents: All glassware, syringes, and other equipment should be thoroughly dried before use. Use high-purity, anhydrous solvents for preparing solutions.

-

Minimize Exposure to Air: Once opened, use the compound as quickly as possible. For long-term storage of solutions, use vials with PTFE-lined caps to ensure a tight seal.

-

Storage: Store the solid compound and its solutions at -20°C or lower, protected from light.[4] For stock solutions, storage at -80°C is recommended for up to 6 months.[4]

Experimental Protocols

Preparation of a Stock Solution

This protocol describes the preparation of a 1 mg/mL stock solution of this compound.

Materials:

-

This compound solid

-

Anhydrous Dimethyl Sulfoxide (DMSO) or other suitable anhydrous organic solvent

-

Calibrated analytical balance

-

Dry, inert gas (e.g., argon or nitrogen)

-

Class A volumetric flasks

-

Dry, clean glass vials with PTFE-lined caps

Procedure:

-

Equilibration: Allow the sealed container of this compound to warm to room temperature before opening to prevent condensation of moisture.

-

Inert Atmosphere: Perform all subsequent steps in a glove box or under a gentle stream of dry, inert gas.

-

Weighing: Carefully weigh the desired amount of this compound using a calibrated analytical balance.

-

Dissolution: Transfer the weighed compound to a volumetric flask. Add a small amount of the anhydrous solvent to dissolve the solid completely.

-

Dilution: Once dissolved, add the solvent to the mark on the volumetric flask to achieve the final desired concentration.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in dry glass vials with PTFE-lined caps. Store the aliquots at -80°C for long-term stability.

Signaling Pathway of N-Palmitoyl Glycine

N-Palmitoyl Glycine has been shown to act as a modulator of calcium influx and nitric oxide production in sensory neurons.[2][5] This signaling is initiated by the binding of N-Palmitoyl Glycine to a G-protein coupled receptor (GPCR).

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the quantification of an analyte in a biological sample using this compound as an internal standard.

Emergency Procedures

First-Aid Measures:

-

Inhalation: If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[3]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

-

Ingestion: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Hazardous Combustion Products: Carbon oxides, nitrogen oxides.

Accidental Release Measures:

-

Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Do not let product enter drains.

-

Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.

This technical guide is intended to provide comprehensive safety and handling information for this compound. Researchers should always consult with their institution's safety office and adhere to all local, state, and federal regulations regarding the handling and disposal of chemical reagents.

References

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. N-palmitoyl glycine, a novel endogenous lipid that acts as a modulator of calcium influx and nitric oxide production in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of N-Palmitoylglycine in Biological Matrices using Palmitoylglycine-d31 by LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-palmitoylglycine (PalGly) is an endogenous N-acyl amide that is structurally similar to the phospholipid-derived N-acyl ethanolamines.[1] It is increasingly recognized as a bioactive lipid with significant roles in various physiological processes, including pain modulation and inflammation.[2][3] PalGly has been shown to be endogenously produced in mammalian tissues, with notably high levels in the skin and spinal cord.[1] Its involvement in cellular signaling, particularly through the activation of the G-protein-coupled receptor GPR132 (also known as G2A), makes it a molecule of interest for drug development and as a potential biomarker.[4]

Accurate quantification of N-palmitoylglycine in complex biological matrices is crucial for understanding its physiological and pathological roles. Liquid chromatography-mass spectrometry (LC-MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity and specificity. The use of a stable isotope-labeled internal standard, such as Palmitoylglycine-d31, is essential for achieving accurate and precise quantification by correcting for matrix effects and variations in sample processing and instrument response.

This application note provides a detailed protocol for the quantitative analysis of N-palmitoylglycine in biological samples like plasma and tissue homogenates using this compound as an internal standard.

Experimental Protocols

Materials and Reagents

-

N-Palmitoylglycine (analytical standard)

-

This compound (internal standard)

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid

-

Biological matrix (e.g., human plasma, tissue homogenate)

-

Microcentrifuge tubes

-

Autosampler vials

Sample Preparation (Plasma)

-

Thaw plasma samples on ice.

-

In a clean microcentrifuge tube, add 50 µL of plasma.

-

Add 200 µL of ice-cold acetonitrile containing the internal standard, this compound, at a final concentration of 50 ng/mL.

-

Vortex vigorously for 30 seconds to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to an autosampler vial for LC-MS analysis.

Sample Preparation (Tissue)

-

Homogenize the tissue sample in a suitable buffer.

-

Perform a protein precipitation step similar to the plasma sample preparation, adjusting the volumes based on the homogenate concentration.

-

Alternatively, a solid-phase extraction (SPE) can be employed for cleaner extracts.

LC-MS/MS Method

Liquid Chromatography (LC) Parameters:

-

Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from 5% to 95% B over 5 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry (MS) Parameters:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

N-Palmitoylglycine: Precursor ion (m/z) 314.3 -> Product ion (m/z) 239.2

-

This compound: Precursor ion (m/z) 345.3 -> Product ion (m/z) 239.2 (or adjusted based on deuteration pattern)

-

-

Collision Energy and other MS parameters: These should be optimized for the specific instrument being used.

Calibration Curve and Quantification

A calibration curve is constructed by plotting the peak area ratio of the analyte (N-palmitoylglycine) to the internal standard (this compound) against the concentration of the analyte. The concentration of N-palmitoylglycine in the unknown samples is then determined from this calibration curve.

Data Presentation

Table 1: Endogenous Levels of N-Palmitoylglycine in Various Rat Tissues

| Tissue | N-Palmitoylglycine Concentration (pmol/g) |

| Skin | ~1600 |

| Spinal Cord | ~150 |

| Small Intestine | ~120 |

| Lung | ~100 |

| Brain | ~50 |

| Liver | ~40 |

| Kidney | ~30 |

| Spleen | ~25 |

| Heart | ~20 |

| Muscle | ~15 |

| Testis | ~10 |

| Adipose | ~5 |

Data is approximated from published literature for illustrative purposes.

Table 2: LC-MS/MS Parameters for N-Palmitoylglycine and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| N-Palmitoylglycine | 314.3 | 239.2 | ESI+ |

| This compound | 345.3 | 239.2 | ESI+ |

Visualizations

Caption: Experimental workflow for the quantitative analysis of N-palmitoylglycine.

Caption: Proposed signaling pathway of N-palmitoylglycine.

Discussion

This application note provides a robust and sensitive method for the quantification of N-palmitoylglycine in biological matrices. The use of this compound as an internal standard is critical for ensuring the accuracy and precision of the results. This method can be readily adapted for use in various research and development settings, including basic research into the biological roles of N-palmitoylglycine, clinical research for biomarker discovery, and in the pharmaceutical industry for pharmacokinetic and pharmacodynamic studies. The detailed protocol and the accompanying data and diagrams offer a comprehensive guide for researchers looking to implement this analytical method.

References

- 1. caymanchem.com [caymanchem.com]

- 2. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-Palmitoylglycine and other N-acylamides activate the lipid receptor G2A/GPR132 - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: Quantitative Analysis of N-Palmitoylglycine in Human Plasma using Palmitoylglycine-d31 as an Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the quantitative analysis of N-Palmitoylglycine (Palmitoylglycine) in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure accuracy and precision, a stable isotope-labeled internal standard, Palmitoylglycine-d31, is employed. The protocol involves a straightforward protein precipitation for sample preparation, followed by rapid chromatographic separation and detection using Multiple Reaction Monitoring (MRM). This method is highly specific and sensitive, making it suitable for clinical research and applications in drug development.

Introduction

N-acyl amino acids, such as N-Palmitoylglycine, are a class of lipid signaling molecules involved in various physiological processes.[1][2] Palmitoylglycine is an endogenous metabolite formed from the conjugation of palmitic acid and glycine.[1] Accurate quantification of these molecules in biological matrices like plasma is crucial for understanding their roles in health and disease. LC-MS/MS has become the preferred analytical technique for this purpose due to its high sensitivity and specificity.[1] The use of a stable isotope-labeled internal standard, like this compound, is critical to correct for matrix effects and variations during sample processing and instrumental analysis, ensuring reliable quantification.[3]

Experimental Protocol

Materials and Reagents

-

N-Palmitoylglycine standard

-

This compound (Internal Standard, ISTD)[3]

-

LC-MS/MS grade acetonitrile, methanol, and water

-

Formic acid

-

Human plasma (K2-EDTA)

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials

Standard and Internal Standard Stock Solutions

-

N-Palmitoylglycine Stock Solution (1 mg/mL): Accurately weigh and dissolve N-Palmitoylglycine in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Solutions: Prepare serial dilutions of the N-Palmitoylglycine stock solution with 50% methanol/water to create calibration standards. Prepare a working solution of this compound in ice-cold acetonitrile.

Note: Store stock solutions at -20°C or -80°C for long-term stability.[3]

Sample Preparation: Protein Precipitation

-

Thaw frozen human plasma samples on ice.

-

Vortex the plasma samples for 10 seconds.

-

In a clean 1.5 mL microcentrifuge tube, add 50 µL of plasma.

-

Add 200 µL of ice-cold acetonitrile containing the this compound internal standard.[1]

-

Vortex the mixture vigorously for 30 seconds to precipitate proteins.[1]

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.[1]

-

Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC)

-

LC System: Agilent 1290 Infinity LC system or equivalent

-

Column: Zorbax EclipsePlus C18 (2.1 x 50 mm, sub-2 µm) or equivalent[4][5]

-

Mobile Phase A: Water with 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

-

Gradient:

-

0-1 min: 5% B

-

1-5 min: 5-95% B

-

5-7 min: 95% B

-

7.1-9 min: 5% B

-

Mass Spectrometry (MS)

-

MS System: Sciex 6500 QTRAP or equivalent triple quadrupole mass spectrometer

-

Ion Source: Electrospray Ionization (ESI), Negative Ion Mode[5]

-

MRM Transitions:

-

N-Palmitoylglycine: 312.2 → 74.2[5]

-

This compound: 343.2 → 74.2 (Predicted)

-

-

IonSpray Voltage: -4500 V

-

Temperature: 500°C

-

Curtain Gas: 30 psi

-

Collision Gas: Medium

-

Nebulizer Gas (GS1): 50 psi

-

Heater Gas (GS2): 50 psi

Data Presentation

Table 1: MRM Transitions for Analyte and Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| N-Palmitoylglycine | 312.2 | 74.2 | Negative |

| This compound (ISTD) | 343.2 | 74.2 | Negative |

Table 2: Method Validation Parameters (Representative Data)

| Parameter | N-Palmitoylglycine |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Precision (CV%) | < 15% |

| Accuracy (%) | 85 - 115% |

| Recovery (%) | > 80% |

| Limit of Quantification (LOQ) | 1 ng/mL |

Experimental Workflow Diagram

Caption: Experimental workflow for the quantification of N-Palmitoylglycine in plasma.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and specific tool for the quantitative analysis of N-Palmitoylglycine in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. This protocol is well-suited for applications in clinical research and pharmaceutical development for monitoring this important lipid metabolite.

References

- 1. benchchem.com [benchchem.com]

- 2. High-Performance Liquid Chromatography Tandem Mass Spectrometry Method for the Analysis of N-Oleoyl Glycine and N-Oleoyl Alanine in Brain and Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. agilent.com [agilent.com]

- 5. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Palmitoylglycine-d31 in Neurological Disorder Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoylglycine (PalGly) is an endogenous N-acyl glycine that has emerged as a significant signaling molecule within the central nervous system. It is involved in the modulation of key neuronal processes, including pain perception, neuroinflammation, and cellular resilience. Evidence suggests its potential as a neuroprotective agent, making it a molecule of interest in the study and development of therapeutics for a range of neurological disorders. Palmitoylglycine-d31 is a deuterated analog of Palmitoylglycine, designed for use as a high-fidelity internal standard in mass spectrometry-based quantification. The incorporation of 31 deuterium atoms on the palmitoyl chain provides a distinct mass shift, enabling precise and accurate measurement of endogenous Palmitoylglycine levels in complex biological matrices. These application notes provide an overview of the utility of this compound in neurological disorder research and detailed protocols for its use.

Biological Significance of Palmitoylglycine in the Nervous System

Palmitoylglycine is a lipid mediator that exerts its effects through various signaling pathways. It has been shown to modulate calcium influx and nitric oxide production in sensory neurons.[1][2][3] Its biological activities suggest a role in maintaining neuronal homeostasis and protecting against pathological insults.

Key Functions:

-

Neuromodulation: Palmitoylglycine can influence neuronal excitability and synaptic transmission.

-

Anti-inflammatory Effects: It has been implicated in the resolution of inflammation within the nervous system, a critical factor in many neurodegenerative diseases.

-

Neuroprotection: Studies suggest that Palmitoylglycine may protect neurons from damage in models of neurological disorders.[4][5]

Application of this compound in Neurological Disorder Research

The primary application of this compound is as an internal standard for the accurate and precise quantification of endogenous Palmitoylglycine in biological samples using liquid chromatography-mass spectrometry (LC-MS). This is crucial for understanding the pathophysiology of neurological disorders where this lipid mediator may be dysregulated.

Potential Research Areas:

-

Neurodegenerative Diseases: Investigating the role of Palmitoylglycine in Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.

-

Neuroinflammation: Studying the modulation of Palmitoylglycine levels during neuroinflammatory processes.

-

Ischemic Stroke: Assessing the changes in Palmitoylglycine concentrations in response to ischemic brain injury.

-

Neuropathic Pain: Quantifying Palmitoylglycine in models of chronic pain to explore its role in pain signaling pathways.

Data Presentation

The following tables represent hypothetical data from a study investigating the levels of Palmitoylglycine in a mouse model of Parkinson's disease, quantified using this compound as an internal standard.

Table 1: Palmitoylglycine Levels in Mouse Brain Homogenates

| Group | Treatment | Palmitoylglycine (pmol/g tissue) | Standard Deviation |

| 1 | Control (Vehicle) | 15.2 | 2.1 |

| 2 | MPTP-induced | 8.9 | 1.5 |

| 3 | MPTP + Neuroprotective Agent X | 13.5 | 1.9 |

Table 2: LC-MS/MS Parameters for Palmitoylglycine Quantification

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Palmitoylglycine | 314.3 | 74.1 | 25 |

| This compound | 345.5 | 74.1 | 25 |

Experimental Protocols

Protocol 1: Quantification of Palmitoylglycine in Brain Tissue using LC-MS with this compound Internal Standard

Objective: To accurately measure the concentration of Palmitoylglycine in brain tissue samples from a mouse model of a neurological disorder.

Materials:

-

Brain tissue samples (frozen at -80°C)

-

This compound internal standard solution (10 ng/mL in methanol)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Homogenizer

-

Centrifuge

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Weigh approximately 50 mg of frozen brain tissue.

-

Add 500 µL of ice-cold methanol containing 10 µL of this compound internal standard solution.

-

Homogenize the tissue on ice until a uniform suspension is achieved.

-

Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and transfer to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) transitions:

-

Palmitoylglycine: 314.3 -> 74.1

-

This compound: 345.5 -> 74.1

-

-

Optimize other MS parameters (e.g., capillary voltage, source temperature) for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for both Palmitoylglycine and this compound.

-

Calculate the ratio of the peak area of Palmitoylglycine to the peak area of this compound.

-

Generate a standard curve using known concentrations of Palmitoylglycine spiked with a constant concentration of this compound.

-

Determine the concentration of Palmitoylglycine in the samples by interpolating the peak area ratios from the standard curve.

-

Mandatory Visualization

Caption: Proposed signaling pathway of Palmitoylglycine in neurons.

Caption: Workflow for Palmitoylglycine quantification using LC-MS.

References

- 1. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons [scholarworks.indianapolis.iu.edu]

- 4. Opposite Effects of Neuroprotective Cannabinoids, Palmitoylethanolamide, and 2-Arachidonoylglycerol on Function and Morphology of Microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Opposite Effects of Neuroprotective Cannabinoids, Palmitoylethanolamide, and 2-Arachidonoylglycerol on Function and Morphology of Microglia [frontiersin.org]

Application Notes and Protocols: Palmitoylglycine-d31 for Studying Pain and Inflammation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Palmitoylglycine (PalGly) is an endogenous N-acyl amide that has emerged as a significant modulator of pain and inflammation.[1][2][3] Its deuterated isotopologue, Palmitoylglycine-d31, serves as an essential tool for the accurate quantification of endogenous PalGly levels in biological samples using mass spectrometry. This document provides detailed application notes and experimental protocols for utilizing this compound in the investigation of pain and inflammation pathways.

N-acyl amides are a class of lipid signaling molecules involved in diverse physiological processes.[1][2] Palmitoylglycine, a saturated N-acyl amide, has been shown to be present in significant levels in tissues such as the skin and spinal cord.[1][3] Studies have demonstrated its potent effects on nociceptive neurons and its involvement in calcium signaling and nitric oxide production, highlighting its therapeutic potential in pain and inflammatory conditions.[1][2][3]

Mechanism of Action in Pain and Inflammation

Palmitoylglycine exerts its effects through multiple pathways, making it a molecule of interest in pain and inflammation research.

-

Modulation of Calcium Influx: Palmitoylglycine induces a transient influx of calcium in dorsal root ganglion (DRG) neurons and related cell lines.[1][2] This effect is sensitive to pertussis toxin (PTX), suggesting the involvement of a G-protein coupled receptor (GPCR).[1][2] The calcium influx can be blocked by non-selective calcium channel blockers.[1][2]

-

Nitric Oxide Production: The Palmitoylglycine-induced calcium influx activates calcium-dependent nitric oxide synthase (NOS) enzymes, leading to the production of nitric oxide (NO).[1][2] NO is a key signaling molecule in both pain and inflammation.

-

Interaction with G-Protein Coupled Receptors (GPCRs): While the specific receptor landscape is still under investigation, Palmitoylglycine is known to interact with orphan GPCRs. N-arachidonoyl glycine, a structurally related compound, activates GPR18.[1][2][3] More recently, N-palmitoylglycine has been identified as a potent agonist for GPR132 (also known as G2A).[4]

-

Inhibition of Nociceptive Neuron Firing: In vivo studies have shown that Palmitoylglycine can potently inhibit the heat-evoked firing of nociceptive neurons in the dorsal horn of the spinal cord, a key area for pain signal processing.[1][3]

Data Presentation

The following tables summarize quantitative data from studies on Palmitoylglycine, providing a reference for expected outcomes in experimental settings where this compound would be used for quantification.

Table 1: Effect of Palmitoylglycine on Nociceptive Neuron Firing

| Treatment | Concentration | Effect on Heat-Evoked Firing | Reference |

| Palmitoylglycine | 10 µM | Potent inhibition | [1][3] |

Table 2: Palmitoylglycine-Induced Calcium Influx in F-11 Cells

| Treatment | Concentration | Peak Intracellular Ca2+ (nM) | Reference |

| Vehicle | - | Baseline | [1] |

| Palmitoylglycine | 10 µM | Significant increase over baseline | [1] |

Experimental Protocols

This compound is primarily used as an internal standard for the accurate quantification of endogenous Palmitoylglycine in biological matrices by liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Quantification of Palmitoylglycine in Biological Tissues using LC-MS with this compound Internal Standard

Objective: To accurately measure the concentration of endogenous Palmitoylglycine in tissue samples (e.g., spinal cord, skin, brain).

Materials:

-

Tissue sample

-

This compound (internal standard)

-

Methanol

-

Chloroform

-

0.9% NaCl solution

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS system (e.g., triple quadrupole mass spectrometer)

-

Homogenizer

-

Centrifuge

Procedure:

-

Sample Homogenization:

-

Weigh the frozen tissue sample.

-

Add a known amount of this compound internal standard.

-

Homogenize the tissue in a 2:1 chloroform:methanol solution (v/v).

-

-

Lipid Extraction (Folch Method):

-

Centrifuge the homogenate to pellet the solids.

-

Collect the supernatant.

-

Add 0.2 volumes of 0.9% NaCl solution to the supernatant.

-

Vortex and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

-

Solid Phase Extraction (SPE):

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the lipid extract onto the cartridge.

-

Wash the cartridge with a low percentage of organic solvent to remove polar impurities.

-

Elute the Palmitoylglycine and this compound with an appropriate organic solvent (e.g., methanol or acetonitrile).

-

Dry the eluate under a stream of nitrogen.

-

-

LC-MS Analysis:

-

Reconstitute the dried extract in the initial mobile phase.

-

Inject the sample onto the LC-MS system.

-

Use a suitable C18 column for chromatographic separation.

-

Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) in negative ion mode.[1]

-

MRM Transition for Palmitoylglycine: 312.2 → 74.2 m/z[1]

-

MRM Transition for this compound: (Calculate based on the exact mass of the deuterated standard)

-

-

Develop a standard curve using known concentrations of Palmitoylglycine and a fixed concentration of this compound.

-

Quantify the amount of endogenous Palmitoylglycine in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Protocol 2: In Vitro Assessment of Palmitoylglycine Effects on Intracellular Calcium Mobilization

Objective: To determine the effect of Palmitoylglycine on intracellular calcium levels in cultured cells (e.g., F-11 cells, a DRG neuron-like cell line).

Materials:

-

F-11 cells

-

Cell culture medium (e.g., Ham's F-12)

-

Fura-2 AM (calcium indicator dye)

-

Palmitoylglycine

-

Hanks' Balanced Salt Solution (HBSS)

-

Fluorescence plate reader or microscope with imaging system

Procedure:

-

Cell Culture and Plating:

-

Culture F-11 cells in appropriate medium until they reach the desired confluency.

-

Plate the cells in a 96-well plate suitable for fluorescence measurements.

-

-

Loading with Fura-2 AM:

-

Wash the cells with HBSS.

-

Incubate the cells with Fura-2 AM in HBSS for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove excess dye.

-

-

Calcium Measurement:

-

Place the plate in a fluorescence plate reader or on a microscope stage.

-

Establish a baseline fluorescence reading.

-

Add Palmitoylglycine at the desired concentration.

-

Record the change in fluorescence over time. Fura-2 is a ratiometric dye, so measurements are typically made at excitation wavelengths of 340 nm and 380 nm, with emission at 510 nm.

-

The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

-

-

Data Analysis:

-

Calculate the change in the F340/F380 ratio to determine the relative change in intracellular calcium concentration in response to Palmitoylglycine.

-

Positive controls, such as a calcium ionophore (e.g., ionomycin), should be used to confirm cell responsiveness.

-

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows involving Palmitoylglycine.

Caption: Palmitoylglycine signaling pathway in pain and inflammation.

References

- 1. N-Palmitoyl Glycine, a Novel Endogenous Lipid That Acts As a Modulator of Calcium Influx and Nitric Oxide Production in Sensory Neurons[image] - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]